3-Fluorophenyl isocyanate

描述

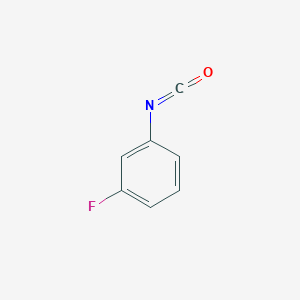

3-Fluorophenyl isocyanate (CAS: 404-71-7) is an aromatic isocyanate with the molecular formula C₇H₄FNO and a molecular weight of 137.11 g/mol. It features a fluorine substituent at the meta position of the benzene ring, which imparts moderate electron-withdrawing effects, enhancing the electrophilicity of the isocyanate group (-NCO). This compound is widely utilized in organic synthesis, particularly in the formation of ureas, carbamates, and heterocyclic frameworks through reactions with amines, alcohols, or thiols .

Key applications include its role in synthesizing kinase inhibitors, where it forms ureido linkages with primary or secondary amines (e.g., in tetrahydrobenzothiazole-based dual kinase inhibitors) , and in annulation reactions to access trifluoromethyl-containing amino heterocycles with high yields (up to 90%) . Its reactivity is influenced by the fluorine atom’s electronic effects, which balance activation of the -NCO group and steric accessibility.

准备方法

Synthetic Routes and Reaction Conditions: 3-Fluorophenyl isocyanate can be synthesized through various methods. One common approach involves the reaction of 3-fluoroaniline with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The reaction proceeds as follows:

3-Fluoroaniline+Phosgene→3-Fluorophenyl isocyanate+Hydrogen chloride

Another method involves the use of triphosgene as a safer alternative to phosgene. The reaction conditions are similar, with the formation of this compound and hydrogen chloride as by-products .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated systems to handle the reagents safely. The process may include additional purification steps, such as distillation or recrystallization, to obtain the compound in high purity .

化学反应分析

Types of Reactions: 3-Fluorophenyl isocyanate undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding carbamates.

Cyclization Reactions: Under specific conditions, this compound can undergo cyclization reactions to form heterocyclic compounds

Common Reagents and Conditions:

Amines: React with this compound to form ureas.

Alcohols: React to form carbamates.

Thiols: React to form thiocarbamates.

Major Products Formed:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Thiocarbamates: Formed from the reaction with thiols.

科学研究应用

Medicinal Chemistry

3-Fluorophenyl isocyanate has been explored for its potential in drug development due to the fluorine atom's influence on pharmacokinetics. The introduction of fluorine can enhance lipophilicity, metabolic stability, and overall bioavailability of drug candidates.

Case Study: Synthesis of Urea Derivatives

Research has demonstrated that this compound can be used to synthesize urea derivatives that exhibit significant biological activity. For instance, derivatives formed from this isocyanate have been investigated for their potential as anti-cancer agents and herbicides. The incorporation of the fluorinated phenyl group into these compounds often leads to improved efficacy compared to non-fluorinated analogs .

Polymer Science

In polymer chemistry, this compound serves as a monomer in the production of polyurethanes. The unique electronic properties imparted by the fluorine atom can result in polymers with tailored thermal and mechanical properties.

Applications in Coatings and Adhesives

Polyurethanes derived from this compound are utilized in high-performance coatings and adhesives due to their enhanced durability and resistance to environmental degradation. This makes them suitable for applications in automotive and industrial sectors .

Agrochemicals

The compound has also been investigated for its potential use as an agrochemical. Isocyanates are known to interact with biological molecules, making them candidates for herbicides and insecticides.

Case Study: Herbicide Development

Research indicates that derivatives of this compound can be designed to target specific metabolic pathways in plants or pests, enhancing their effectiveness as herbicides while minimizing environmental impact .

Synthetic Applications

This compound acts as a versatile reagent in organic synthesis. It can react with various nucleophiles, leading to the formation of ureas, carbamates, and other functionalized compounds.

Reactivity with Amines

The reactivity of this compound with amines has been extensively studied. This reaction typically produces urea derivatives that can serve as intermediates in the synthesis of more complex molecules .

作用机制

The mechanism of action of 3-fluorophenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of various derivatives, including ureas, carbamates, and thiocarbamates. The fluorine atom on the phenyl ring can influence the compound’s reactivity and the properties of the resulting products .

相似化合物的比较

Aromatic isocyanates exhibit diverse reactivities and applications depending on substituent type, position, and electronic properties. Below is a detailed comparison of 3-fluorophenyl isocyanate with structurally related compounds:

Positional Isomers: 2- and 4-Fluorophenyl Isocyanates

- For example, in kinase inhibitor syntheses (Scheme 2, ), reactions with 2-fluorophenyl isocyanate proceed at room temperature, whereas 3- and 4-fluoro analogs may require heating (80°C, Scheme 3, ).

- 4-Fluorophenyl isocyanate: The para-fluorine exerts stronger electron-withdrawing effects than the meta isomer, increasing the -NCO group’s electrophilicity. This enhances reactivity in nucleophilic additions but may reduce solubility in nonpolar solvents.

Substituted Derivatives with Additional Functional Groups

3-Fluoro-5-methylphenyl Isocyanate

- Molecular Formula: C₈H₆FNO

- Molecular Weight : 151.14 g/mol

- Used in specialized research applications where steric modulation is critical .

3-(Trifluoromethyl)phenyl Isocyanate

- Molecular Formula: C₈H₄F₃NO

- Molecular Weight : 187.12 g/mol

- Key Features : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, significantly boosting -NCO electrophilicity. This compound exhibits higher reactivity in nucleophilic additions compared to this compound, making it suitable for demanding synthetic conditions .

4-Chloro-3-(trifluoromethyl)phenyl Isocyanate

- Molecular Formula: C₈H₃ClF₃NO

- Molecular Weight : 221.57 g/mol

- Key Features : Combines chloro and trifluoromethyl substituents, creating synergistic electronic effects. This compound is used in high-value intermediates (e.g., Sorafenib analogs) and exhibits a crystalline solid form with ≥98% purity .

Isothiocyanate Analogs

3-Chloro-4-fluorophenyl Isothiocyanate

- Molecular Formula : C₇H₃ClFNS

- Molecular Weight : 187.62 g/mol

- Key Features : Replacing oxygen with sulfur in the functional group (-NCS vs. -NCO) reduces electrophilicity due to sulfur’s lower electronegativity. Isothiocyanates are less reactive than isocyanates but form stable thioureas, useful in peptide coupling and material science .

生物活性

3-Fluorophenyl isocyanate (CAS Number: 404-71-7) is an organic compound characterized by the presence of an isocyanate functional group (-N=C=O) attached to a phenyl ring that has a fluorine atom in the meta position. This compound has garnered attention in various fields, including medicinal chemistry, due to its unique properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in drug synthesis, and safety considerations.

This compound appears as a colorless to pale yellow liquid with a boiling point of approximately 56-58 °C under reduced pressure. The compound can be synthesized through various methods, typically involving the reaction of 3-fluoroaniline with phosgene or other isocyanate precursors.

| Property | Value |

|---|---|

| Molecular Formula | C7H4FNO |

| CAS Number | 404-71-7 |

| Boiling Point | 56-58 °C |

| Appearance | Colorless to pale yellow liquid |

| Hazard Classification | Skin irritant, respiratory irritant |

Target Interactions

This compound primarily acts as a reactive electrophile, capable of interacting with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form various derivatives, including ureas and carbamates, which are critical in medicinal chemistry.

Biochemical Pathways

The presence of the fluorine atom enhances the lipophilicity and metabolic stability of compounds synthesized from this compound. For instance, it has been utilized in the synthesis of linezolid, an antibiotic effective against Gram-positive bacteria . The incorporation of fluorine can significantly influence the pharmacokinetic properties of bioactive molecules.

Resulting Biological Effects

The biological effects of this compound depend on its specific applications. It has been noted for potential toxicity; exposure can lead to skin and respiratory irritation and may elicit allergic reactions in sensitive individuals .

Applications in Drug Development

This compound has been employed in various scientific research applications:

- Medicinal Chemistry : It serves as a building block for synthesizing pharmaceuticals. The compound's ability to form stable urea derivatives makes it valuable for developing drugs targeting various biological pathways.

- Agrochemicals : Its derivatives are used in the formulation of pesticides and herbicides due to their enhanced biological activity compared to non-fluorinated counterparts .

Case Study: Synthesis of Linezolid

In a notable application, this compound was involved in the synthesis of linezolid. The process highlighted the compound's utility in creating effective antibiotics through strategic chemical modifications that improve efficacy and reduce side effects .

Safety Considerations

Due to its reactive nature, handling this compound requires caution. It is classified as a hazardous material with potential health risks including:

- Irritation : Can cause irritation to skin, eyes, and respiratory tract upon exposure.

- Allergenic Potential : May trigger allergic responses or respiratory sensitization in susceptible individuals .

Table 2: Safety Data for this compound

| Hazard Type | Description |

|---|---|

| Skin Irritant | Yes |

| Eye Irritant | Yes |

| Respiratory Irritant | Yes |

| Allergic Reactions | Possible |

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for incorporating 3-fluorophenyl isocyanate into organic compounds?

- Methodological Answer : this compound is commonly used in nucleophilic addition reactions, such as urea or carbamate formation. Typical conditions involve reacting it with amines in polar aprotic solvents (e.g., DMF, DCM) at room temperature or elevated temperatures (e.g., 80°C) for 1–3 hours. Stoichiometric ratios (1–2 equivalents of isocyanate per amine) are critical to avoid side reactions. For example, in kinase inhibitor synthesis, it reacts with thiazole-based amines to form ureido linkages under mild conditions .

Q. How is this compound characterized after synthesis or reaction?

- Methodological Answer : Post-synthesis characterization includes:

- Melting Point Analysis : Crystalline products (e.g., ureas) are recrystallized from acetone or acetonitrile, with melting points typically ranging between 190–220°C .

- Spectroscopy : NMR is critical for confirming fluorine substitution patterns (e.g., δ -109 to -113 ppm in CDCN) . IR spectroscopy identifies NCO stretching (~2250–2350 cm) .

- Chromatography : Purity is verified via column chromatography (e.g., ethyl acetate/hexane gradients) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Due to its reactivity with moisture and amines, handle it under inert atmospheres (N) in fume hoods. Use PPE (gloves, goggles) to prevent dermal/ocular exposure. Store at 0–6°C to minimize degradation. Analytical monitoring (e.g., HPLC or GC) ensures workplace exposure remains below 0.02 µg/m .

Advanced Research Questions

Q. How can reaction yields be optimized when using this compound in multi-step syntheses?

- Methodological Answer : Yield optimization requires:

- Solvent Selection : DMF enhances solubility but may require post-reaction removal via aqueous workup .

- Catalysis : LiOH in THF/HO facilitates hydrolysis of ester intermediates without degrading the isocyanate .

- Stoichiometry : Using 2 moles of isocyanate per mole of diamine ensures complete urea formation in spiro compounds .

- Temperature Control : Reflux under N minimizes side reactions (e.g., trimerization) .

Q. What analytical methods are preferred for quantifying this compound in reaction mixtures, and how do they compare?

- Methodological Answer :

- Indirect GC : React with n-dibutylamine (n-DBA), then quantify unreacted n-DBA. Advantages: High precision, avoids isocyanate volatility/stability issues. Limitations: Requires derivatization .

- HPLC : Direct analysis using UV detection (e.g., 254 nm). Advantages: No derivatization; suitable for non-volatile derivatives. Limitations: Co-elution risks with impurities .

- Titration : Less precise due to subjective endpoint determination; not recommended for complex mixtures .

Q. How does the meta-fluorine substitution influence the reactivity of this compound compared to ortho- or para-isomers?

- Methodological Answer : The meta-fluorine exerts moderate electron-withdrawing effects, enhancing electrophilicity at the isocyanate group. This increases reactivity toward nucleophiles compared to para-fluorine (weaker inductive effect) but less than ortho-fluorine (steric hindrance). NMR and X-ray crystallography reveal distinct electronic environments: meta-substituted ureas exhibit upfield shifts (δ -109 to -113 ppm) and higher melting points (199–203°C) .

Q. How can researchers resolve discrepancies between experimental data and literature reports for this compound reactions?

- Methodological Answer :

- Data Cross-Validation : Replicate literature protocols exactly (solvent purity, catalyst batch). For example, spectral mismatches in NMR may arise from residual solvents (e.g., DMSO-d) .

- Controlled Experiments : Systematically vary one parameter (e.g., temperature) to isolate confounding factors .

- Advanced Characterization : Use high-resolution MS or single-crystal XRD to confirm structural assignments .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing contradictory results in fluorophenyl isocyanate studies?

- Methodological Answer :

- Hypothesis Testing : Apply ANOVA to compare yields across reaction conditions (e.g., solvent, catalyst).

- Sensitivity Analysis : Identify rate-limiting steps in kinetic studies (e.g., auto-ignition temperature simulations for combustion mechanisms) .

- Multivariate Regression : Correlate fluorine substitution patterns with bioactivity (e.g., kinase inhibition IC values) .

Q. How should researchers design experiments to assess the environmental impact of this compound?

- Methodological Answer :

- Degradation Studies : Expose to UV light/moisture and monitor byproducts via LC-MS.

- Ecotoxicology Assays : Use Daphnia magna or algal models to measure LC.

- Theoretical Modeling : Calculate photolytic half-lives using DFT (e.g., bond dissociation energies) .

Q. Tables for Key Data

属性

IUPAC Name |

1-fluoro-3-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-6-2-1-3-7(4-6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKWVZGZRYDACA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193403 | |

| Record name | 3-Fluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404-71-7 | |

| Record name | 3-Fluorophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorophenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorophenyl isocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQY8BHX3TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。